ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular weight of 202.64 . It is used in the synthesis of various derivatives . It appears as a light yellow solid .
Synthesis Analysis
The synthesis of compounds containing the 3-methyl-1H-pyrazol-5-yl group, such as this compound, involves intermediate derivatization methods (IDMs) . The synthesized compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11ClN2O2/c1-3-13-8 (12)5-11-7 (9)4-6 (2)10-11/h4H,3,5H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 130–133°C . It is soluble in DMSO and insoluble in water .Scientific Research Applications
Synthesis of New Derivatives and Antimicrobial Evaluation
Ethyl 2-(1H-pyrazol-1-yl)acetate served as a precursor in synthesizing new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, which demonstrated antimicrobial activity against common pathogenic bacteria including Gram-positive and Gram-negative strains. The antibacterial efficacy of these compounds was benchmarked against standard drugs, showcasing their potential as antibacterial agents (Asif et al., 2021).
Heterocyclic Synthesis
Expeditious Approach to Polyfunctional Derivatives
Research on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates revealed their reactivity towards active methylene reagents, leading to the synthesis of diverse pyran, pyridine, and pyridazine derivatives. This work contributes to the versatile applications of related ethyl compounds in heterocyclic synthesis (Mohareb et al., 2004).
Crystal Structure and Antioxidant Properties
Novel Pyrazole Derivative Analysis
Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was synthesized and characterized, with its structure confirmed via single crystal X-ray diffraction. This compound's antioxidant properties were evaluated, highlighting its potential for further pharmaceutical applications (Naveen et al., 2021).
Green Chemistry Approach
Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles
A green chemistry approach led to the synthesis of Pyrano[2,3-c]pyrazoles through a solvent-free mixing of ethyl acetoacetate, hydrazine hydrate, and other reagents, showcasing an eco-friendly method for producing heterocyclic compounds (Al-Matar et al., 2010).
Antioxidant Phenolic Compounds
Extraction and Identification from Walnut Kernels
Study on Juglans regia kernels led to the isolation of phenolic compounds with significant antioxidant activities, demonstrating the potential of natural sources in providing bioactive compounds for health benefits (Zhang et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and imidazole-containing compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, suggesting that this compound may also have broad effects on cellular biochemistry .
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWRSMHUUIEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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